molecular formula C19H23N5S B11175933 2,2,4,7-Tetramethyl-6-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-6-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11175933
M. Wt: 353.5 g/mol
InChI Key: FUNGTFRKXCWQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound It features a unique structure that combines a tetrahydroquinoline core with a triazolopyrimidine moiety, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a suitable precursor with a triazolopyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine moiety and exhibit similar biological activities.

    Tetrahydroquinolines: These compounds share the tetrahydroquinoline core and are known for their diverse pharmacological properties.

Uniqueness

What sets 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE apart is its combination of both the triazolopyrimidine and tetrahydroquinoline structures. This duality provides a unique set of chemical and biological properties that can be exploited for various applications .

Properties

Molecular Formula

C19H23N5S

Molecular Weight

353.5 g/mol

IUPAC Name

2,2,4,7-tetramethyl-6-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C19H23N5S/c1-11-8-15-13(12(2)10-19(3,4)22-15)9-14(11)16-6-7-20-17-21-18(25-5)23-24(16)17/h6-9,12,22H,10H2,1-5H3

InChI Key

FUNGTFRKXCWQIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)SC)(C)C

Origin of Product

United States

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